molecular formula C17H22N2O2 B4654606 1-cyclopentyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

1-cyclopentyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4654606
M. Wt: 286.37 g/mol
InChI Key: JGRUSDKIPIFXDJ-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating the activity of neurons in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a wide range of effects on brain function.

Mechanism of Action

The primary mechanism of action of 1-cyclopentyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is the inhibition of GABA transaminase, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating the activity of neurons in the central nervous system. By increasing the levels of GABA, this compound can have a wide range of effects on brain function, including the modulation of neuronal excitability, the regulation of neurotransmitter release, and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating the activity of neurons in the central nervous system. By increasing the levels of GABA, this compound can modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. This can lead to a wide range of effects on brain function, including the modulation of neuronal excitability, the regulation of neurotransmitter release, and the modulation of synaptic plasticity.

Advantages and Limitations for Lab Experiments

1-cyclopentyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in brain function. It has also been shown to have a favorable pharmacokinetic profile, with good bioavailability and a long half-life, which makes it suitable for use in animal models. However, there are also some limitations to the use of this compound in laboratory experiments. It is a synthetic compound that may have off-target effects, and its effects on GABA metabolism may be influenced by other factors, such as changes in GABA receptor expression or activity.

Future Directions

There are several potential future directions for research on 1-cyclopentyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of this compound as a potential therapeutic agent for neurological and psychiatric disorders. There is growing evidence to suggest that modulation of GABA function could be a promising approach for the treatment of various disorders, including epilepsy, addiction, anxiety, and depression. Another area of interest is the development of new and more selective inhibitors of GABA transaminase, which could have improved efficacy and fewer off-target effects. Finally, there is a need for further research to elucidate the mechanisms underlying the effects of this compound on brain function, including its effects on neurotransmitter systems and synaptic plasticity.

Scientific Research Applications

1-cyclopentyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. It has been shown to be effective in reducing seizure activity in animal models of epilepsy and has been proposed as a potential treatment for drug addiction by modulating the reward pathways in the brain. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, which could have potential applications in the treatment of anxiety and mood disorders.

properties

IUPAC Name

1-cyclopentyl-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-12-5-4-6-14(9-12)18-17(21)13-10-16(20)19(11-13)15-7-2-3-8-15/h4-6,9,13,15H,2-3,7-8,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRUSDKIPIFXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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